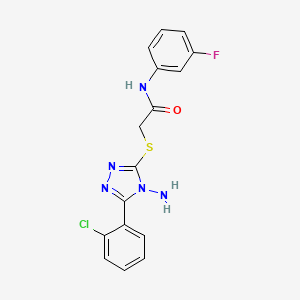

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 3-fluorophenyl group. The chlorine and fluorine substituents likely enhance hydrophobic interactions and metabolic stability, while the amino group may facilitate hydrogen bonding in target binding.

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5OS/c17-13-7-2-1-6-12(13)15-21-22-16(23(15)19)25-9-14(24)20-11-5-3-4-10(18)8-11/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXIPEALPSXZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with an amino group, a chlorophenyl group, and a thioacetamide moiety. Its molecular formula is , and it has a molecular weight of 373.86 g/mol. The structural uniqueness is expected to contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate activity | |

| Candida albicans | Strong antifungal activity | |

| Escherichia coli | Moderate antibacterial activity |

In vitro studies have shown that triazole derivatives can inhibit the growth of fungi more effectively than bacteria, with some compounds demonstrating IC50 values in the low micromolar range against specific fungal strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Triazole derivatives are recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Compounds can induce G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : They can activate apoptotic pathways leading to cell death.

Recent studies have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 6.2 | |

| T47D (Breast Cancer) | 8.0 | |

| MCF7 (Breast Cancer) | 7.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in fungal and bacterial metabolism, disrupting their function.

- Receptor Modulation : It may also interact with receptors implicated in cancer cell signaling pathways.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study on Antifungal Efficacy : A study evaluated the efficacy of a related triazole derivative against Candida infections in immunocompromised patients, demonstrating a significant reduction in fungal load compared to standard treatments.

- Anticancer Trials : Clinical trials involving triazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer, suggesting potential for further exploration in therapeutic applications.

Comparison with Similar Compounds

Implications for Drug Development

- Target Specificity : The 2-chlorophenyl and 3-fluorophenyl groups may enhance selectivity for insect Orco receptors over mammalian targets, reducing off-effects.

- Antiviral Potential: Structural similarities to AM31 suggest possible utility in HIV-1 therapy, though in vitro validation is needed .

- Insecticide Development : Analogous to Fipronil derivatives (), the target compound could be optimized for pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.